

# A Comparative Safety Analysis of the Antimalarial Candidate INE963 and Existing Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dpc 963**

Cat. No.: **B1670920**

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – As the global health community continues its fight against malaria, a new generation of antimalarial drugs is under development, offering hope for more effective and safer treatment options. This guide provides a detailed comparison of the preclinical safety profile of INE963 (formerly **Dpc 963**), a novel antimalarial candidate, with the established safety profiles of current standard-of-care antimalarial drugs. This analysis is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential of INE963.

## Introduction to INE963

INE963 is a potent, fast-acting, blood-stage antimalarial with a high barrier to resistance.<sup>[1][2]</sup> Developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV), INE963 has shown significant promise in preclinical studies.<sup>[6]</sup> It is currently undergoing Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, and efficacy in humans.<sup>[7][8]</sup> While clinical safety data is not yet publicly available, preclinical findings suggest a favorable safety profile.

## Preclinical Safety Profile of INE963

Preclinical studies have been a key component in advancing INE963 to clinical trials. These non-clinical safety studies are designed to identify potential toxicities and to determine a safe starting dose for human trials.

## Key Preclinical Findings:

- **High Selectivity:** INE963 has demonstrated a high degree of selectivity for the malaria parasite over human cells. In vitro studies showed a more than 1000-fold selectivity against a comprehensive panel of human kinases, which are common off-target liabilities for many drugs.[\[1\]](#)
- **Favorable Toxicology Studies:** The compound has been progressed through Good Laboratory Practice (GLP) toxicology studies, which are a prerequisite for clinical trials. These studies in animal models have indicated an adequate safety profile for advancement into human studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Mechanism of Action:** The mechanism of action for INE963 is believed to be novel, which is a significant advantage in the face of growing resistance to existing antimalarial drugs.[\[1\]](#)

## Comparative Safety Overview with Existing Antimalarial Drugs

The following tables summarize the known adverse effects of commonly used antimalarial drugs. This provides a benchmark against which the future clinical safety data of INE963 will be evaluated.

### Table 1: Common Adverse Effects of Standard Antimalarial Drugs

| Drug Class/Drug Name                           | Common Adverse Effects                                                                                                                                                                |
|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Artemisinin-based Combination Therapies (ACTs) | General body weakness, dizziness, vomiting, abdominal pain, insomnia, body pains, anorexia.<br>[9] The adverse effect profiles are largely determined by the partner drug.[10]        |
| Chloroquine                                    | Nausea, vomiting, diarrhea, abdominal cramps, headache, loss of appetite, skin rash, itching.<br>[11][12][13][14]                                                                     |
| Mefloquine                                     | Nausea, vomiting, diarrhea, dizziness, difficulty sleeping, bad dreams, headache, myalgia, fever, chills, skin rash, abdominal pain, fatigue, loss of appetite, tinnitus.[15][16][17] |
| Doxycycline                                    | Nausea, vomiting, abdominal pain, photosensitivity, vaginitis, headaches, skin rash.<br>[18][19][20][21]                                                                              |
| Atovaquone-Proguanil                           | Nausea, vomiting, diarrhea, stomach pain, loss of appetite, headache, dizziness, cough, mouth sores.[22][23][24]                                                                      |

**Table 2: Serious Adverse Effects and Contraindications of Standard Antimalarial Drugs**

| Drug Class/Drug Name                           | Serious Adverse Effects & Contraindications                                                                                                                                                                                                                                                               |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Artemisinin-based Combination Therapies (ACTs) | Serious life-threatening events are not common. [9] Uncertainty over safety in the first trimester of pregnancy.[10]                                                                                                                                                                                      |
| Chloroquine                                    | Retinopathy, cardiomyopathy, myopathy, neuromyopathy, vision problems, hearing loss, heart rhythm changes, hemolytic anemia, kidney injury.[11][12][14]                                                                                                                                                   |
| Mefloquine                                     | Black Box Warning: Neuropsychiatric side effects including anxiety, paranoia, depression, hallucinations, and suicidal thoughts, which can be long-lasting.[15] Seizures, restlessness, confusion, unusual behavior. Contraindicated in patients with a history of psychiatric disorders or epilepsy.[17] |
| Doxycycline                                    | Esophagitis, esophageal ulcerations, increased skin sensitivity to the sun.[19] Contraindicated in pregnancy, breastfeeding, and children under 12.                                                                                                                                                       |
| Atovaquone-Proguanil                           | Allergic reactions (rash, hives, swelling), liver injury.[22][23] Contraindicated in pregnant women, nursing mothers of infants <5kg, and individuals with severe kidney disease.[25]                                                                                                                     |

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of INE963 are proprietary to the developing organizations. However, standard methodologies for key preclinical safety assessments are outlined below.

## In Vitro Kinase Selectivity Profiling

- Objective: To assess the inhibitory activity of INE963 against a broad panel of human kinases to identify potential off-target effects.
- Methodology: A common method is the KINOMEscan™, which utilizes a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound. Results are typically reported as the percentage of kinase remaining bound in the presence of the test compound.

## In Vivo Toxicology Studies (GLP)

- Objective: To evaluate the safety profile of INE963 in animal models to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
- Methodology: These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations. Typically, two species (one rodent, one non-rodent) are administered escalating doses of the drug candidate for a specified duration (e.g., 14 or 28 days). A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

## Visualizing Drug Development and Safety Assessment

The following diagrams illustrate key concepts in the drug development pipeline and the logical flow of safety and efficacy evaluation.



### Preclinical to Clinical Safety Assessment Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 5. [facultyprofiles.dominican.edu](#) [facultyprofiles.dominican.edu]
- 6. [novartis.com](#) [novartis.com]
- 7. [hra.nhs.uk](#) [hra.nhs.uk]
- 8. [novartis.com](#) [novartis.com]
- 9. Safety of Artemisinin-Based Combination Therapies in Nigeria: A Cohort Event Monitoring Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [my.clevelandclinic.org](#) [my.clevelandclinic.org]
- 12. Chloroquine - Wikipedia [en.wikipedia.org]
- 13. Chloroquine: MedlinePlus Drug Information [medlineplus.gov]
- 14. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Mefloquine (Lariam®) - Public Health [publichealth.va.gov]

- 16. Mefloquine Side Effects: Common, Severe, Long Term [drugs.com]
- 17. Mefloquine - Wikipedia [en.wikipedia.org]
- 18. Doxycycline: antibiotic for bacterial infections - NHS [nhs.uk]
- 19. Doxycycline for Malaria Chemoprophylaxis and Treatment: Report from the CDC Expert Meeting on Malaria Chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gpnotebook.com [gpnotebook.com]
- 21. Doxycycline oral tablet and capsule side effects: Mild to serious [medicalnewstoday.com]
- 22. Atovaquone and Proguanil: MedlinePlus Drug Information [medlineplus.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Atovaquone and Proguanil [healthhub.sg]
- 25. cdc.gov [cdc.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of the Antimalarial Candidate INE963 and Existing Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670920#comparing-the-safety-profile-of-dpc-963-with-existing-drugs]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)